Cas no 192564-14-0 (Oritavancin diphosphate)

Oritavancin diphosphate Chemical and Physical Properties
Names and Identifiers
-
- oritavancin bisphosphate
- LY333328 diphosphate
- Oritavancin (phosphate)
- Oritavancin Diphosphate
- Oritavancin (diphosphate)
- Orbactiv
- LY 333328 diphosphate
- oritavancin phosphate
- VL1P93MKZN
- Oritavancin diphosphate [USAN]
- Oritavancin diphosphate (USAN)
- Orbactiv (TN)
- LY 33332
- CS-5054
- D05271
- Oritavancin DiphosphateLY333328, Orbactiv
- AKOS030526689
- ORITAVANCIN DIPHOSPHATE [WHO-DD]
- (4''R)-22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-N(3'')-((4'-chloro(1,1'-biphenyl)-4-yl)methyl)vancomycin phosphate(1:2)
- CHEMBL3989766
- AC-32605
- Kimyrsa (TN)
- ORITAVANCIN DIPHOSPHATE [MI]
- DA-76461
- ORITAVANCIN PHOSPHATE [MART.]
- Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-N3''-[(4'-chloro[1,1'-biphenyl]-4-yl)methyl]-, (4''R)-, phosphate (1:2)
- VANCOMYCIN, 22-O-(3-AMINO-2,3,6-TRIDEOXY-3-C-METHYL-.ALPHA.-L-ARABINO-HEXOPYRANOSYL)-N3''-((4'-CHLORO(1,1'-BIPHENYL)-4-YL)METHYL)-, (4''R)-, PHOSPHATE (1:2)
- F85283
- Nuvocid
- CHEBI:83305
- HY-B1831A
- DTXSID901027688
- LY 333328 pound>>Oritavancin (phosphate)
- VANCOMYCIN, 22-O-(3-AMINO-2,3,6-TRIDEOXY-3-C-METHYL-alpha-L-ARABINO-HEXOPYRANOSYL)-N3''-((4'-CHLORO(1,1'-BIPHENYL)-4-YL)METHYL)-, (4''R)-, PHOSPHATE (1:2) (SALT)
- UNII-VL1P93MKZN
- ORITAVANCIN DIPHOSPHATE [ORANGE BOOK]
- ORITAVANCIN PHOSPHATE (MART.)
- LY-333328 DIPHOSPHATE
- 192564-14-0
- (4''R)-22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-N(sup 3'')-((4'-chloro(1,1'-biphenyl)-4-yl)methyl)vancomycin phosphate(1:2) (salt)
- VANCOMYCIN, 22-O-(3-AMINO-2,3,6-TRIDEOXY-3-C-METHYL-.ALPHA.-L-ARABINO-HEXOPYRANOSYL)-N3''-((4'-CHLORO(1,1'-BIPHENYL)-4-YL)METHYL)-, (4''R)-, PHOSPHATE (1:2) (SALT)
- PWTROOMOPLCZHB-BHYQHFGMSA-N
- Q27156742
- Kimyrsa
- (4'R)-22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-N(sup 3)'-((4'-chloro(1,1'-biphenyl)-4-yl)methyl)vancomycin phosphate (1:2) (salt)
- (4'R)-22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-N(sup 3)'-(p-(p-chlorophenyl)benzyl)vancomycin phosphate (1:2) (salt)
- (4R)-22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabinohexopyranosyl)-N3-(p-(p-chlorophenyl)benzyl)vancomycin diphosphate
- ORITAVANCIN DIPHOSPHATE [VANDF]
- HY-B1831AR
- FO58233
- Oritavancin (diphosphate) (Standard)
- Oritavancin diphosphate
-
- MDL: MFCD29472248
- Inchi: 1S/C86H97Cl3N10O26.2H3O4P/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114;2*1-5(2,3)4/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117);2*(H3,1,2,3,4)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-;;/m0../s1
- InChI Key: PWTROOMOPLCZHB-BHYQHFGMSA-N
- SMILES: ClC1=C2C([H])=C([H])C(=C1[H])[C@]([H])([C@@]1([H])C(N([H])[C@]([H])(C(=O)O[H])C3C([H])=C(C([H])=C(C=3C3=C(C([H])=C([H])C(=C3[H])[C@]([H])(C(N1[H])=O)N([H])C([C@@]1([H])C3=C([H])C(=C(C(=C3[H])O2)O[C@@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[H])O[H])O[C@@]2([H])C([H])([H])[C@@](C([H])([H])[H])([C@]([H])([C@]([H])(C([H])([H])[H])O2)O[H])N([H])C([H])([H])C2C([H])=C([H])C(C3C([H])=C([H])C(=C([H])C=3[H])Cl)=C([H])C=2[H])OC2C([H])=C([H])C([C@]([H])([C@]([H])(C(N([H])[C@@]([H])(C([H])([H])C(N([H])[H])=O)C(N1[H])=O)=O)N([H])C([C@@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([H])([H])[H])=O)O[H])=C([H])C=2Cl)=O)O[H])O[H])O[H])=O)O[C@@]1([H])C([H])([H])[C@@](C([H])([H])[H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])N([H])[H].P(=O)(O[H])(O[H])O[H].P(=O)(O[H])(O[H])O[H]
Computed Properties
- Exact Mass: 1986.517897 g/mol
- Monoisotopic Mass: 1986.517897 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 26
- Hydrogen Bond Acceptor Count: 37
- Heavy Atom Count: 135
- Rotatable Bond Count: 19
- Complexity: 3750
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 22
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 717
- Molecular Weight: 1989.1
Oritavancin diphosphate Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Oritavancin diphosphate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O675050-5mg |
Oritavancin Phosphate |
192564-14-0 | 5mg |
$ 316.00 | 2023-09-06 | ||
ChemScence | CS-5054-2mg |
Oritavancin (diphosphate) |
192564-14-0 | 99.84% | 2mg |
$84.0 | 2022-04-27 | |
ChemScence | CS-5054-50mg |
Oritavancin (diphosphate) |
192564-14-0 | 99.84% | 50mg |
$1140.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O880905-5mg |
Oritavancin diphosphate |
192564-14-0 | ≥99% | 5mg |
¥1,506.60 | 2022-01-13 | |
DC Chemicals | DC11365-100 mg |
LY 333328;Oritavancin (phosphate) |
192564-14-0 | >98% | 100mg |
$550.0 | 2022-02-28 | |
DC Chemicals | DC11365-250 mg |
LY 333328;Oritavancin (phosphate) |
192564-14-0 | >98% | 250mg |
$1100.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O11200-10mg |
Oritavancin (diphosphate) |
192564-14-0 | 10mg |
¥1522.0 | 2021-09-08 | ||
ChemScence | CS-5054-10mg |
Oritavancin (diphosphate) |
192564-14-0 | 99.84% | 10mg |
$288.0 | 2022-04-27 | |
ChemScence | CS-5054-5mg |
Oritavancin (diphosphate) |
192564-14-0 | 99.84% | 5mg |
$180.0 | 2022-04-27 | |
ChemScence | CS-5054-100mg |
Oritavancin (diphosphate) |
192564-14-0 | 99.84% | 100mg |
$1980.0 | 2022-04-27 |
Oritavancin diphosphate Suppliers
Oritavancin diphosphate Related Literature
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
Additional information on Oritavancin diphosphate
Comprehensive Overview of Oritavancin Diphosphate (CAS No. 192564-14-0): Mechanism, Applications, and Future Perspectives
Oritavancin diphosphate (CAS No. 192564-14-0) is a semi-synthetic glycopeptide antibiotic derived from chloroeremomycin. It is widely recognized for its potent activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The compound's unique dual mechanism of action—inhibiting cell wall synthesis and disrupting membrane integrity—makes it a critical therapeutic option in modern medicine.
The growing global concern over antibiotic resistance has heightened interest in oritavancin diphosphate. Researchers and clinicians frequently search for "new antibiotics for MRSA" or "long-acting glycopeptides," reflecting the demand for innovative treatments. With its extended half-life, allowing for single-dose regimens, oritavancin diphosphate addresses key challenges in outpatient care and hospital settings, reducing treatment burden and improving adherence.
From a chemical perspective, oritavancin diphosphate (CAS No. 192564-14-0) features a complex structure with multiple functional groups, including a lipophilic side chain that enhances its tissue penetration and bactericidal activity. This structural advantage is often discussed in forums exploring "structure-activity relationship of glycopeptides" or "how oritavancin works." Its diphosphate salt form improves solubility, facilitating intravenous administration—a detail critical to pharmaceutical developers.
Clinical studies highlight oritavancin diphosphate's efficacy in treating acute bacterial skin and skin structure infections (ABSSSI), a common search term among healthcare providers. Compared to traditional therapies, it demonstrates non-inferiority with fewer adverse events, making it a preferred choice for patients with comorbidities. The rise of telemedicine has also spurred queries like "single-dose antibiotics for remote care," where oritavancin diphosphate’s convenience aligns perfectly with evolving healthcare delivery models.
Beyond its antimicrobial properties, oritavancin diphosphate is being investigated for potential applications in biofilm disruption and combination therapies. These areas resonate with trending topics such as "overcoming bacterial persistence" and "synergistic antibiotic combinations." Its ability to penetrate biofilms—a major hurdle in chronic infections—positions it as a promising candidate for treating prosthetic joint infections and indwelling device-related complications.
Manufacturing and stability aspects of oritavancin diphosphate (CAS No. 192564-14-0) are frequently queried by industry professionals. Keywords like "oritavancin synthesis optimization" or "lyophilized formulation stability" reflect the technical focus on scalable production. The compound’s photostability and compatibility with common excipients further support its commercial viability.
In conclusion, oritavancin diphosphate represents a significant advancement in anti-infective therapy, addressing both clinical and logistical challenges. As antibiotic stewardship programs gain traction globally, its role in reducing hospitalization durations and combating resistance will likely expand. Future research may explore its utility in pediatric populations or novel delivery systems, cementing its place in the antimicrobial arsenal.
192564-14-0 (Oritavancin diphosphate) Related Products
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

